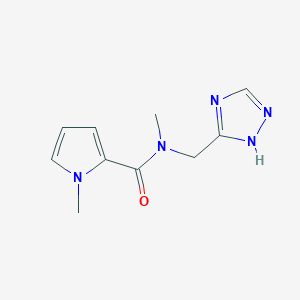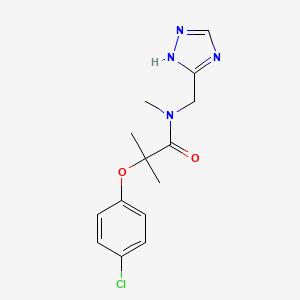
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide, also known as DTC or DTCM-P, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that contains a triazole ring, which makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P is not fully understood. However, studies have shown that it has the potential to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to inhibit the activity of certain cancer cell lines, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been shown to have a range of biochemical and physiological effects. Studies have shown that it has the potential to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has been shown to have antioxidant properties, which could help protect against oxidative stress and inflammation. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has also been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has several advantages for use in laboratory experiments. Its unique chemical structure makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biochemical and physiological effects, making it a versatile tool for studying various diseases. However, like all chemical compounds, N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has limitations. Its synthesis is complex and time-consuming, which could limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P. One potential area of study is its use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Another potential area of research is its use as an anticancer agent. Studies have shown that it has the potential to inhibit the activity of certain cancer cell lines, but more research is needed to determine its effectiveness in vivo. Additionally, N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P could be explored for its potential use in other fields such as materials science and catalysis. Overall, there is still much to be learned about this promising compound, and its potential applications in scientific research are vast.
Synthesis Methods
The synthesis of N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P involves a multistep process that includes the reaction of pyrrole-2-carboxylic acid with triazole and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been studied extensively for its potential applications in scientific research. Its unique chemical structure makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been explored for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-14-5-3-4-8(14)10(16)15(2)6-9-11-7-12-13-9/h3-5,7H,6H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJQYSOBPBLZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)

![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)


![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
